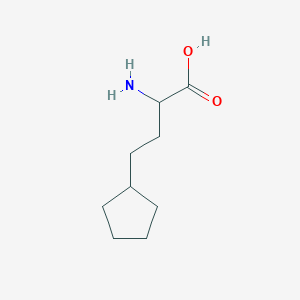

2-Amino-4-cyclopentylbutanoic acid

Descripción

2-Amino-4-cyclopentylbutanoic acid is a non-proteinogenic amino acid characterized by a cyclopentyl substituent at the fourth carbon of its butanoic acid backbone. Its structure consists of an amino group at the second carbon and a carboxylic acid group at the first carbon, with a cyclopentyl ring introducing steric bulk and lipophilicity. Such analogs are often studied for their roles in metabolic pathways, enzyme interactions, or as chiral building blocks in organic synthesis.

Propiedades

IUPAC Name |

2-amino-4-cyclopentylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c10-8(9(11)12)6-5-7-3-1-2-4-7/h7-8H,1-6,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXHGSLJBHXRFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-cyclopentylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of glycine derivatives. For instance, the glycine Schiff base can be alkylated with cyclopentyl bromide under basic conditions to yield the desired product. The reaction typically requires a strong base such as sodium hydride or potassium carbonate and is conducted in an aprotic solvent like dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes. The use of recyclable chiral auxiliaries and nickel complexes can enhance the efficiency and yield of the synthesis. These methods allow for the production of enantiomerically pure derivatives, which are crucial for specific applications in drug design and other fields .

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-4-cyclopentylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides or ester derivatives.

Aplicaciones Científicas De Investigación

2-Amino-4-cyclopentylbutanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in modulating biological pathways.

Medicine: Explored for its potential therapeutic effects, particularly in the design of novel drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Amino-4-cyclopentylbutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

The following analysis compares 2-amino-4-cyclopentylbutanoic acid with three structurally related compounds identified in the evidence, focusing on substituent effects, functional groups, and biological relevance.

Structural and Functional Group Analysis

Key Observations:

- Reactivity: The oxo group in 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid introduces a reactive ketone, which may participate in redox or condensation reactions absent in the cyclopentyl variant.

Actividad Biológica

2-Amino-4-cyclopentylbutanoic acid (ACPB) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by an amino group attached to a cyclopentyl group and a butanoic acid backbone. This specific configuration contributes to its distinct chemical properties, influencing its interactions with various biological targets.

Biological Activity Overview

Research indicates that ACPB exhibits notable biological activity, particularly in modulating enzyme activity and interacting with neurotransmitter systems. Its structural features may enhance its binding affinity and specificity towards certain receptors, making it a candidate for therapeutic applications.

Key Biological Activities

- Enzyme Inhibition : ACPB has been studied for its potential to inhibit enzymes involved in amino acid metabolism. This inhibition can affect various biochemical pathways critical for cellular function.

- Neurotransmitter Modulation : Due to its structural similarity to neurotransmitters, ACPB may influence neurotransmission processes, potentially offering therapeutic benefits in neurological disorders.

The mechanism of action for ACPB involves its interaction with specific molecular targets, such as receptors or enzymes. By binding to these targets, ACPB can modulate their activity, thereby influencing physiological processes.

Interaction with Enzymes

ACPB has been shown to interact with several key enzymes:

- Aspartate Aminotransferase : Inhibition studies suggest that ACPB may affect this enzyme's activity, which is crucial for amino acid metabolism.

- Glutamate Decarboxylase : Research indicates that ACPB can modulate the activity of this enzyme, impacting neurotransmitter levels in the brain.

Research Findings and Case Studies

Several studies have highlighted the biological activities of ACPB:

- In Vitro Studies : A study demonstrated that ACPB effectively inhibited aspartate aminotransferase in rat liver cells, suggesting a potential role in metabolic regulation .

- Neuropharmacological Effects : Another investigation found that ACPB influenced glutamate levels in neuronal cultures, indicating its potential as a neuroprotective agent .

- Comparative Analysis : Research comparing ACPB with structurally similar compounds revealed distinct differences in binding affinities and biological activities, underscoring the importance of its cyclopentyl group .

Data Table: Summary of Biological Activities

| Activity Type | Target Enzyme/Receptor | Effect | Reference |

|---|---|---|---|

| Enzyme Inhibition | Aspartate Aminotransferase | Inhibition observed | |

| Neurotransmitter Modulation | Glutamate Decarboxylase | Modulation of glutamate levels | |

| Binding Affinity Comparison | Similar Compounds | Distinct binding profiles |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.